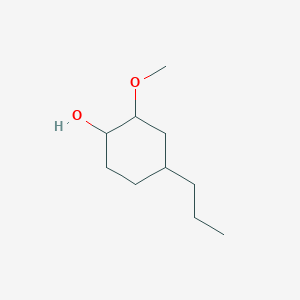

2-Methoxy-4-propylcyclohexan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methoxy-4-propylcyclohexan-1-ol and related compounds involves several chemical reactions, including palladium-catalyzed processes and alcoholysis reactions. One method includes the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols in the presence of [PdI₄]²⁻ and KI to produce methoxycarbonylated tetrahydrofurans, a process that can be adapted for the synthesis of related methoxy and cyclohexanol compounds (Gabriele et al., 2000). Another approach involves the alcoholysis reaction of cyclohexene oxide and methanol with Ag₂CsPW₁₂O₄₀ as a catalyst, directly leading to 2-methoxycyclohexanol compounds, demonstrating a viable pathway for synthesizing this compound (Feng et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds is characterized by X-ray crystallography and NMR studies, which provide detailed insights into their stereochemistry and conformation. These studies reveal the chair conformation of the cyclohexane ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and properties (Kavitha et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloadditions and reductive aminations, leading to a wide range of derivatives. These reactions are influenced by the compound's molecular structure, particularly the presence of functional groups that can participate in bond formation (Engler et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as specific heat capacity and enthalpy of combustion, have been determined using calorimetric techniques. These properties are essential for understanding the compound's behavior in different conditions and its potential applications in various fields (Feng et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity and stability, are closely related to its molecular structure. Studies have shown that the compound's functional groups and stereochemistry significantly affect its participation in chemical reactions, determining its versatility as a synthetic building block (Engler et al., 1999).

Wissenschaftliche Forschungsanwendungen

Verwertung von Lignin

2-Methoxy-4-propylcyclohexan-1-ol ist ein Produkt der Lignin-Depolymerisation, ein Prozess, der Lignin in wertvolle aromatische Verbindungen umwandelt. Diese Verbindung kann als Zwischenprodukt bei der Synthese verschiedener Chemikalien und Materialien verwendet werden. Die Verwertung von Lignin stellt einen bedeutenden Schritt in Richtung einer nachhaltigen Chemie und der Nutzung erneuerbarer Ressourcen dar .

Katalyse

Im Bereich der Katalyse dient this compound als Zwischenprodukt in den Hydrogenierungs- und Hydrodemethylierungsverfahren. Diese Reaktionen sind entscheidend für die Umwandlung von Eugenol zu 4-n-Propylcyclohexanol, das Anwendung bei der Herstellung potenzieller Polymer- und Brennstoffzwischenprodukte findet .

Grüne Chemie

This compound verkörpert die Prinzipien der grünen Chemie. Seine Produktion aus Lignin, einem Nebenprodukt der Papier- und Biokraftstoffindustrie, bietet eine Möglichkeit, Abfall in wertvolle Chemikalien umzuwandeln, die Umweltbelastung zu reduzieren und zu einer Kreislaufwirtschaft beizutragen .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of cyclohexanol intermediates , which suggests it may interact with enzymes or catalysts involved in these processes.

Mode of Action

It’s known to be involved in the hydrogenation and hydrodemethoxylation processes, leading to the conversion of eugenol to 4-n-propyl cyclohexanol . This suggests that it may interact with its targets to facilitate these reactions.

Biochemical Pathways

The compound is involved in the depolymerisation of lignin, a complex organic polymer . This process disconnects the C–O and C–O–C bonds in the lignin moiety in the presence of a hydrogen source and different metal catalysts . The result is a variety of aromatic compounds, including phenols, dihydroxybenzenes, alkylphenols, methoxyphenols, alkyl-methoxy substituted phenols, and diaryl ethers .

Result of Action

The primary result of the action of 2-Methoxy-4-propylcyclohexan-1-ol is the production of cyclohexanol intermediates from lignin-based phenolic compounds . These intermediates are potential polymer and fuel intermediates .

Action Environment

The action of this compound is influenced by several environmental factors. The degree of lignin depolymerisation and the amount of bio-oil production depends on the type of metal catalyst, the type of hydrogen, and the reaction temperature and time .

Eigenschaften

IUPAC Name |

2-methoxy-4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNSLKJOWVMPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(C(C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865124 | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23950-98-3 | |

| Record name | 2-Methoxy-4-propylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-propylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)